molecular formula C9H9ClO2 B2871273 1-(2-Chloro-3-methoxyphenyl)ethan-1-one CAS No. 1307255-37-3

1-(2-Chloro-3-methoxyphenyl)ethan-1-one

Cat. No.: B2871273
CAS No.: 1307255-37-3
M. Wt: 184.62
InChI Key: YNLYVRSMVSAKNW-UHFFFAOYSA-N
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Description

“1-(2-Chloro-3-methoxyphenyl)ethan-1-one” is an organic compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . The compound appears as a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9ClO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3 . The SMILES representation is CC(=O)C1=C(C(=CC=C1)OC)Cl .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Environmental Degradation and Toxicology

Research has explored the microbial degradation pathways of related compounds such as methoxychlor, highlighting the role of environmental bacteria in breaking down these substances. For example, studies have shown that certain bacterial species can transform methoxychlor into less chlorinated and potentially less harmful products through dechlorination processes. This research is crucial for understanding the environmental fate of such compounds and their potential long-term health risks due to their endocrine-disrupting and carcinogenic potency (Y. Yim et al., 2008), (Koji Satsuma & M. Masuda, 2012).

Biochemical Implications and Endocrine Disruption

Research into methoxychlor and its metabolites has also been significant in assessing the biochemical implications of exposure to such compounds. Studies on methoxychlor metabolism by human cytochromes P450 have revealed that it can be metabolized into various metabolites with different estrogenic, antiestrogenic, and antiandrogenic activities, which may have implications for reproductive toxicity and endocrine disruption (Yiding Hu & D. Kupfer, 2002).

Chemical Synthesis and Material Science

In the realm of chemical synthesis and material science, compounds related to "1-(2-Chloro-3-methoxyphenyl)ethan-1-one" have been explored for their potential in creating novel materials and chemicals. For instance, the synthesis of acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks for selective metal extraction demonstrates the application of such compounds in designing new materials with specific chemical properties (T. Hayashita et al., 1999).

Pharmacology and Toxicology

Further studies have delved into the pharmacological and toxicological aspects of related compounds, investigating their metabolism and the formation of metabolites with potential estrogenic or proestrogenic properties. This research is essential for understanding the health implications of exposure to these chemicals and their metabolites (W. Bulger, V. Feil, & D. Kupfer, 1985).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures should be taken when handling this compound .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(2-Chloro-3-methoxyphenyl)ethan-1-one are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its site of action in the body.

Properties

IUPAC Name

1-(2-chloro-3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLYVRSMVSAKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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